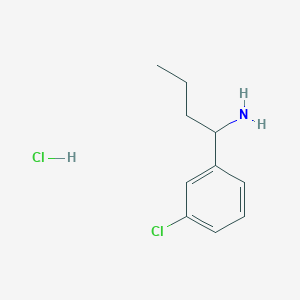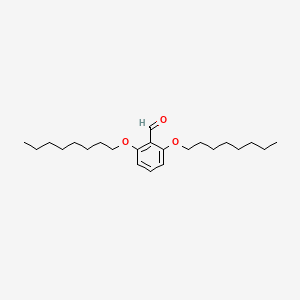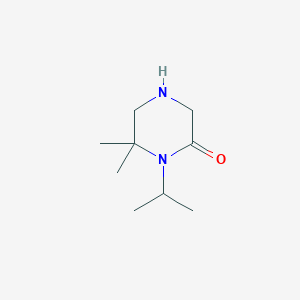![molecular formula C13H16BF2NO6S B1489503 (2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-4,5-difluorophenyl)boronic acid CAS No. 1704074-09-8](/img/structure/B1489503.png)
(2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-4,5-difluorophenyl)boronic acid
Overview
Description
The compound “(2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-4,5-difluorophenyl)boronic acid” is a complex organic molecule. The 1,4-Dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl part of the molecule is a derivative of 1,4-Dioxa-8-azaspiro[4.5]decane . This compound is used in the synthesis of other complex molecules .
Scientific Research Applications
Synthesis and Structural Studies
Synthetic Methodologies : The synthesis of complex spirocyclic compounds, including those with dioxa-azaspiro[4.5]decane frameworks, often involves multi-step synthetic strategies. These strategies are crucial for introducing various functional groups that allow for further chemical modifications or enhance the molecule's interaction with biological targets. For instance, the Mannich reaction has been employed to synthesize derivatives with growth-regulating activities, demonstrating the versatility of spirocyclic compounds in chemical synthesis and potential agricultural applications (Sharifkanov et al., 2001).
Structural Elucidation : Advanced spectroscopic techniques such as NMR and X-ray crystallography are instrumental in elucidating the structures of spirocyclic compounds. These techniques provide detailed insights into the three-dimensional conformation and electronic environment of the molecules, which are critical for understanding their reactivity and interactions with biological systems. For example, a detailed structural study of a promising antitubercular drug candidate, which includes a 1,4-dioxa-8-azaspiro[4.5]decane side chain, illustrates the importance of structural elucidation in drug development (Richter et al., 2022).
Applications in Material Science and Environmental Chemistry
- Polymer Synthesis and Sorption Properties : The incorporation of spirocyclic frameworks into polymers can enhance their functionality, such as improving sorption capacities for specific pollutants. For example, a Mannich base derivative of calix[4]arene, incorporating a 1,4-dioxa-8-azaspiro[4.5]decane unit, demonstrated significant sorption efficiency for carcinogenic azo dyes, highlighting its potential for environmental remediation applications (Akceylan et al., 2009).
Antimicrobial and Antiviral Research
- Biological Activity : Compounds featuring spirocyclic structures have been evaluated for their biological activities, including antimicrobial and antiviral properties. The structural complexity of these molecules allows for interactions with biological targets, potentially leading to the development of new therapeutic agents. Research on spirothiazolidinone derivatives, for instance, showed antiviral activity against influenza A/H3N2 virus, underscoring the potential of spirocyclic compounds in medicinal chemistry (Apaydın et al., 2020).
Nonlinear Optical Materials
- Optical Properties : Spirocyclic compounds, due to their unique electronic and structural features, are explored for applications in nonlinear optical materials. These materials are crucial for various photonic technologies, including frequency doubling (second harmonic generation) and optical switching. The synthesis and characterization of spirocyclic compounds for optical applications demonstrate their potential in advancing optical device technologies (Kagawa et al., 1994).
properties
IUPAC Name |
[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)-4,5-difluorophenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BF2NO6S/c15-10-7-9(14(18)19)12(8-11(10)16)24(20,21)17-3-1-13(2-4-17)22-5-6-23-13/h7-8,18-19H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIGIUIBIJOKUKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1S(=O)(=O)N2CCC3(CC2)OCCO3)F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BF2NO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101130752 | |
| Record name | Boronic acid, B-[2-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylsulfonyl)-4,5-difluorophenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101130752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1704074-09-8 | |
| Record name | Boronic acid, B-[2-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylsulfonyl)-4,5-difluorophenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1704074-09-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[2-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylsulfonyl)-4,5-difluorophenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101130752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-[(Azetidin-3-yl)methyl]pyrrolidine-2,5-dione hydrochloride](/img/structure/B1489429.png)


![N-[3-(2-aminoethoxy)phenyl]-4-methoxybenzamide hydrochloride](/img/structure/B1489432.png)

![7-Chloro-5-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1489436.png)
![[4-(2-Chloro-4-nitrophenoxy)-3-fluorophenyl]methanamine hydrochloride](/img/structure/B1489437.png)
![2-Chloro-7-iodo-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B1489438.png)


